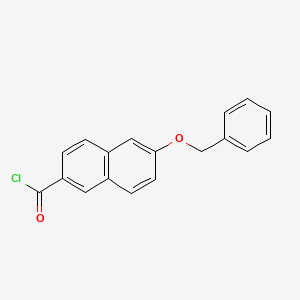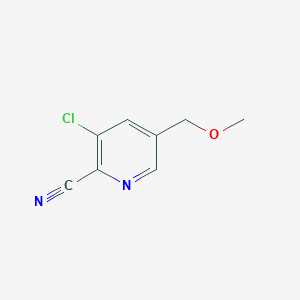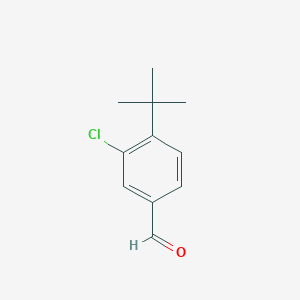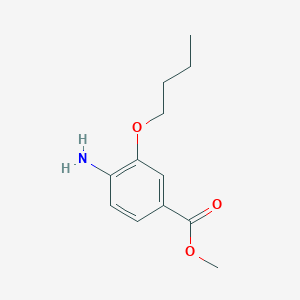
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde
概要
説明
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a carbaldehyde group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.
化学反応の分析
Types of Reactions
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.
科学的研究の応用
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.
類似化合物との比較
Similar Compounds
- 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChIキー |
NRZHZSKJKXOVKK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
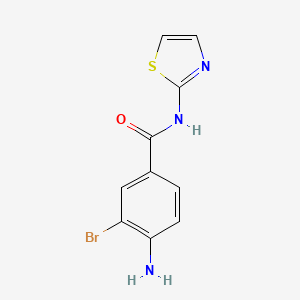

![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)
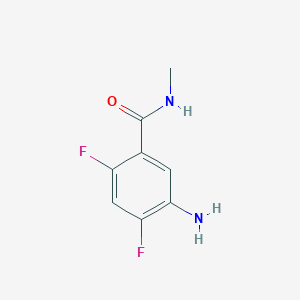

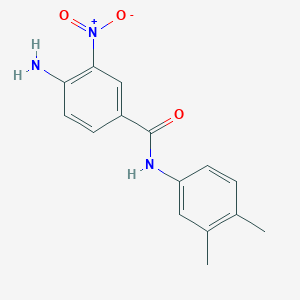
![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
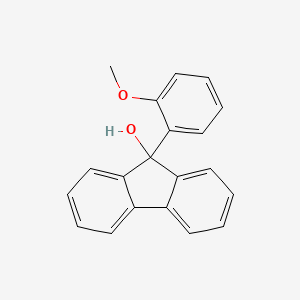

![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)
